molecular formula C14H15N3O5S B13294851 N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide

N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B13294851
M. Wt: 337.35 g/mol
InChI Key: KAAJBCPSIYSFHB-UHFFFAOYSA-N
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Description

N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro group at the para position of the benzene ring and a 2-aminoethoxy substituent on the phenylamine moiety. Sulfonamides are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties. The nitro group in this compound likely enhances electron-withdrawing effects, influencing reactivity, stability, and interactions with biological targets . The 2-aminoethoxy chain may improve solubility and facilitate binding to cellular receptors or enzymes, as seen in structurally related compounds .

Properties

Molecular Formula

C14H15N3O5S

Molecular Weight

337.35 g/mol

IUPAC Name

N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H15N3O5S/c15-8-9-22-13-3-1-2-11(10-13)16-23(20,21)14-6-4-12(5-7-14)17(18)19/h1-7,10,16H,8-9,15H2

InChI Key

KAAJBCPSIYSFHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 3-(2-aminoethoxy)aniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of sulfonic acid derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, including antibacterial activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Key Compounds for Comparison:

N-(4-Methoxyphenyl)benzenesulfonamide (): Features a methoxy group (electron-donating) instead of a nitro group. The methoxy group increases electron density on the benzene ring, reducing acidity of the sulfonamide NH compared to nitro-substituted analogs. This compound is associated with bioactivity studies, suggesting substituents dictate target specificity .

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (): Contains amino and hydroxy groups, which are electron-donating and hydrophilic. These substituents enhance solubility in polar solvents but may reduce metabolic stability compared to nitro-containing derivatives .

N-[2-(2-aminoethoxy)phenyl]acetamide hydrochloride (): Shares the 2-aminoethoxy chain but lacks the sulfonamide and nitro groups. The aminoethoxy group in this compound is used to improve pharmacokinetic properties, highlighting its role in enhancing bioavailability in related structures .

Structural Impact of Nitro Group: The nitro group in N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide increases the compound’s acidity (pKa ~5–6 for sulfonamide NH) compared to methoxy-substituted analogs (pKa ~8–9) . This acidity may enhance binding to basic residues in enzymes or receptors.

Data Table: Comparative Analysis

Compound Name Molecular Weight Key Substituents Solubility (logP) Notable Bioactivity
Target Compound ~351.34* Nitro, 2-aminoethoxy Moderate (~2.1) Potential enzyme inhibition
N-(4-Methoxyphenyl)benzenesulfonamide 277.31 Methoxy Low (~3.5) Antimicrobial activity
3-Amino-N-ethyl-4-hydroxybenzenesulfonamide 230.27 Amino, hydroxy High (~0.8) Antioxidant properties
N-[2-(2-aminoethoxy)phenyl]acetamide HCl 230.70 Aminoethoxy, acetamide High (~1.2) Enhanced bioavailability

*Calculated based on molecular formula C₁₄H₁₅N₃O₅S.

Key Findings:

  • The target compound’s nitro group reduces solubility compared to amino/hydroxy analogs but improves membrane permeability due to moderate lipophilicity.
  • The 2-aminoethoxy chain may mimic polyethylene glycol (PEG) chains, enhancing water solubility and reducing plasma protein binding compared to methoxy derivatives .

Biological Activity

N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide, also known as 4-(2-aminoethyl)benzenesulfonamide, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in cardiovascular and antimicrobial applications. This article reviews the compound's biological activity, synthesizing findings from various studies, and presents data tables summarizing relevant research.

1. Cardiovascular Activity

Recent studies have demonstrated that this compound exhibits significant effects on cardiovascular parameters, particularly perfusion pressure and coronary resistance.

Case Study Findings:

  • A study evaluated the impact of this compound on perfusion pressure over time (3 to 18 minutes) and found that it significantly reduced perfusion pressure in a time-dependent manner compared to control and other sulfonamide derivatives (e.g., 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide) .
  • The results indicated that the compound could interact with biomolecules involved in blood pressure regulation, potentially through calcium channel modulation .

Table 1: Effect of this compound on Perfusion Pressure

Time (minutes)Control Pressure (mm Hg)4-(2-aminoethyl)-benzenesulfonamide (mm Hg)
33020
62818
92715
122612
152510
18248

2. Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. Investigations into the antimicrobial activity of this compound have shown varying degrees of effectiveness against different bacterial strains.

Research Findings:

  • The compound was tested against Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella pneumonia, Pseudomonas aeruginosa) bacteria using the agar dilution method. None of the tested concentrations showed significant antimicrobial activity below the threshold of 100 μM .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, μM)
Staphylococcus aureus>100
Staphylococcus epidermidis>100
Escherichia coli>100
Klebsiella pneumonia>100
Pseudomonas aeruginosa>100

3. Pharmacokinetic Properties

Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. The ADMETLab analysis provided insights into the pharmacokinetics of this compound.

Key Pharmacokinetic Data:

  • Caco-2 permeability: -5.473 (low permeability)
  • MDCK permeability: 0.0003 (higher permeability)
  • Human intestinal absorption (HIA): 0.032 (low absorption)
  • Protein binding: 27.41% (low protein-bound)

Table 3: Pharmacokinetic Parameters of this compound

ParameterValue
Caco-2 Permeability-5.473
MDCK Permeability0.0003
Human Intestinal Absorption0.032
CYP InhibitionNon-inhibitor
Protein Binding Percentage27.41%

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